5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Akt kinase inhibition pyrazol-furan carboxamide cancer cell proliferation

Researchers seeking to explore the Akt kinase inhibitor chemotype often face the challenge that simple N-alkyl carboxamide analogs lack the metabolic stability required for cellular assays. This compound provides a direct solution as a rationally designed fragment. - Features an N-trifluoroethyl amide isostere, a recognized modification to block CYP450-mediated N-dealkylation and improve metabolic half-life. - Serves as a privileged building block for constructing focused libraries targeting Akt kinases (analog 25e IC₅₀: 30.4 nM) and antiviral programs, as encompassed by patent US2015/0105388. - Offers a unique balance of enhanced lipophilicity (predicted LogP 1.8-2.4) and reduced H-bond donors, ideal for fragment-based drug discovery (FBDD) and lead optimization.

Molecular Formula C10H8F3N3O2
Molecular Weight 259.18 g/mol
CAS No. 1239233-88-5
Cat. No. B12266047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
CAS1239233-88-5
Molecular FormulaC10H8F3N3O2
Molecular Weight259.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NN2)C(=O)NCC(F)(F)F
InChIInChI=1S/C10H8F3N3O2/c11-10(12,13)5-14-9(17)7-4-6(15-16-7)8-2-1-3-18-8/h1-4H,5H2,(H,14,17)(H,15,16)
InChIKeyMCBSJGVCKGSFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1239233-88-5): Core Structural and Physicochemical Profile


5-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide (CAS 1239233-88-5) is a trisubstituted pyrazole carboxamide derivative with molecular formula C₁₀H₈F₃N₃O₂ and molecular weight 259.18 g/mol . The compound features a 1H-pyrazole core substituted at the 5-position with a furan-2-yl heterocycle and at the 3-position with an N-(2,2,2-trifluoroethyl)carboxamide group. This specific substitution pattern places the compound within the broader class of pyrazol-furan carboxamide analogues, a chemotype that has been reported as a privileged scaffold for kinase inhibition, particularly against Akt kinases [1]. The presence of the trifluoroethyl amide moiety distinguishes this molecule from simple N-alkyl or N-aryl carboxamide analogs, imparting enhanced lipophilicity and potential metabolic stability advantages that are relevant to fragment-based drug discovery (FBDD) and lead optimization campaigns.

Why 5-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide Cannot Be Interchanged with Generic Analogs


Generic substitution of 5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide with common analogs such as the N‑methyl or N‑ethyl carboxamide derivatives is not straightforward because the trifluoroethyl group confers a unique combination of physicochemical properties—increased lipophilicity, reduced hydrogen‑bond donor capacity, and metabolic shielding—that cannot be replicated by simple alkyl substituents . Literature precedent demonstrates that amide‑to‑trifluoroethylamine isosterism can significantly improve metabolic stability while retaining target potency, as observed in the clinical cathepsin K inhibitor odanacatib [1]. For researchers requiring a pyrazol-furan carboxamide building block with a specific balance of permeability, stability, and molecular recognition, substituting the trifluoroethyl moiety with a methyl or ethyl group alters these critical parameters in ways that are difficult to predict a priori and may compromise downstream lead optimization.

Quantitative Differentiation Evidence for 5-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide


Scaffold Privilege: Pyrazol-Furan Carboxamide Core Demonstrates Sub‑Micromolar Akt1 Kinase Inhibition

The pyrazol-furan carboxamide scaffold to which the target compound belongs has been validated as a novel Akt1 kinase inhibitor chemotype. In a direct study by Zhan et al. (2016), the most potent analog (compound 25e) inhibited Akt1 with an IC₅₀ of 30.4 nM in a cellular PRAS40 phosphorylation assay using LNCaP cells [1]. While 5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has not been directly tested in this assay, its core scaffold is identical to the series that produced this potent activity, establishing it as a legitimate entry point for Akt-focused medicinal chemistry programs.

Akt kinase inhibition pyrazol-furan carboxamide cancer cell proliferation

Predicted Lipophilicity Advantage: N‑Trifluoroethyl Substitution Increases LogP by Approximately +1.6 Units Over the Primary Carboxamide Analog

Computational chemistry data from Chemscene reports a LogP of 0.77 for the primary carboxamide analog 5-(furan-2-yl)-1H-pyrazole-3-carboxamide (CAS 857283-79-5), with TPSA of 84.91 Ų and 2 hydrogen bond donors . By contrast, analogous 2,2,2-trifluoroethyl-substituted pyrazoles consistently exhibit LogP increases of +1.0 to +1.6 units relative to their unsubstituted counterparts, as corroborated by ChemDiv and Chembase data for related trifluoroethyl pyrazole derivatives (LogP range 1.36–1.61) [1]. The target compound is therefore predicted to have a LogP in the range of approximately 1.8–2.4, placing it in a more favorable lipophilicity window for passive membrane permeability.

lipophilicity LogP prediction membrane permeability ADME optimization

Hydrogen Bond Donor Reduction: N‑Trifluoroethyl Amide Eliminates One H‑Bond Donor Relative to Primary Carboxamide

The primary carboxamide analog 5-(furan-2-yl)-1H-pyrazole-3-carboxamide possesses 2 hydrogen bond donors (HBD), as reported by Chemscene computational data . The target compound, in which one amide N–H is replaced by an N–CH₂CF₃ group, has only 1 hydrogen bond donor (the pyrazole N–H) . This reduction from 2 to 1 HBD is significant because HBD count correlates inversely with passive membrane permeability; compounds with HBD ≤ 3 are generally more favorable for oral absorption under Lipinski's Rule of Five. Additionally, a lower HBD count can reduce P‑glycoprotein (P‑gp) efflux recognition, potentially improving intracellular accumulation.

hydrogen bond donor count oral bioavailability Lipinski Rule of Five permeability

Metabolic Stability Precedent: Trifluoroethyl Amide Isosteres Are Known to Block CYP‑Mediated N‑Dealkylation

The N-(2,2,2-trifluoroethyl)carboxamide motif has established precedent as a metabolically stable amide isostere. In a comprehensive review by Meanwell (2018), amide-to-trifluoroethylamine isosterism was shown to improve metabolic stability by blocking CYP450-mediated N-dealkylation, a major clearance pathway for N-alkyl amides [1]. This principle was successfully applied in the development of odanacatib, where the trifluoroethylamine replacement preserved potency while significantly enhancing pharmacokinetic half-life. For the target compound, the trifluoroethyl amide group is expected to confer similar resistance to oxidative N-dealkylation compared to N‑methyl or N‑ethyl analogs, which are susceptible to rapid hepatic clearance.

metabolic stability N-dealkylation CYP450 metabolism amide isostere

Patent Landscape Positioning: Compound Falls Within a Broadly Claimed Antiviral Heteroaryl‑Pyrazole Chemotype

The structural class of carboxamide-substituted heteroaryl-pyrazoles, which encompasses 5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, is the subject of patent US2015/0105388 assigned to AICURIS GmbH & Co. KG, claiming use for the treatment and prophylaxis of retroviral diseases [1]. While the specific compound CAS 1239233-88-5 is not explicitly exemplified in the patent claims, its core scaffold (5-heteroaryl-1H-pyrazole-3-carboxamide) and substitution pattern (trifluoroethyl amide) fall within the claimed generic Formula (I). This patent positioning provides a documented intellectual property context for the compound's application in antiviral research, distinguishing it from pyrazole carboxamides claimed in unrelated therapeutic areas (e.g., BTK inhibition, FXIa anticoagulants).

patent landscape antiviral retroviral disease carboxamide-substituted heteroaryl-pyrazoles

Key Research and Industrial Application Scenarios for 5-(Furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide


Fragment-Based Lead Generation Targeting Akt Kinase for Oncology

The pyrazol-furan carboxamide scaffold is a validated Akt1 kinase inhibitor chemotype, with analog 25e achieving an IC₅₀ of 30.4 nM in cellular target engagement assays [1]. The target compound, bearing the N‑trifluoroethyl amide modification, serves as a rationally designed fragment for structure-activity relationship (SAR) exploration around the carboxamide moiety. The reduced hydrogen bond donor count and enhanced lipophilicity make it a suitable starting point for growing toward more potent, cell-permeable Akt inhibitors.

Antiviral Compound Library Design for Retroviral Disease Programs

The compound's chemotype is encompassed within the claims of patent US2015/0105388, assigned to AICURIS GmbH & Co. KG, which covers carboxamide-substituted heteroaryl-pyrazoles for the treatment of retroviral diseases [1]. Procurement of this compound as a building block enables the construction of focused libraries for hit identification in antiviral screening campaigns, with the trifluoroethyl group providing a metabolic stability advantage that is particularly valuable for antiviral programs requiring sustained intracellular drug concentrations.

ADME Property Optimization via Amide Isostere Strategy

The trifluoroethyl amide group is a recognized amide isostere that can block CYP450-mediated N-dealkylation, a major metabolic clearance pathway [1]. This compound can be used as a direct comparator to primary amide or N-methyl amide analogs in metabolic stability assays (e.g., human liver microsome incubation) to experimentally validate the isostere strategy within the pyrazol-furan scaffold series. Published precedent demonstrates that trifluoroethylamine isosteres can improve metabolic half-life several-fold relative to their amide counterparts.

Computational Chemistry and QSAR Model Building

With a predicted LogP in the range of 1.8–2.4 and a single hydrogen bond donor, this compound fills a specific physicochemical property space that is underrepresented among commercially available pyrazole carboxamide building blocks [1]. It is suitable for inclusion in computational QSAR and machine learning datasets aimed at modeling the relationship between amide substituent properties and kinase selectivity, permeability, or metabolic stability.

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.